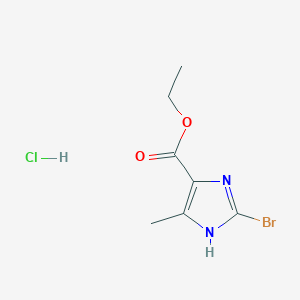
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride can be represented by the linear formula C7H9BrN2O2 . The InChI code for this compound is 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is a solid compound . It has a molecular weight of 233.06 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
Imidazole derivatives, including ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride , have been extensively studied for their antimicrobial properties . These compounds can be synthesized and modified to create a variety of drugs that target bacterial and fungal infections. The bromine atom present in the compound provides a reactive site for further functionalization, which is crucial in the development of new antimicrobial agents.
Development of Anticancer Compounds
The imidazole ring is a common feature in many anticancer drugs. Research has shown that imidazole derivatives can be used to synthesize compounds with potential antitumor activities . The ethyl ester group in ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride allows for the introduction of additional pharmacophores that can enhance the compound’s ability to inhibit cancer cell growth.
Anti-inflammatory Applications
Imidazole compounds have been identified as effective anti-inflammatory agents. The modification of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride can lead to the development of drugs that can treat inflammation-related conditions . The structural flexibility of the imidazole ring facilitates the design of molecules that can interact with various biological targets involved in the inflammatory process.
Antioxidant Potential
The imidazole core structure has been associated with antioxidant activity. Derivatives of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride can be synthesized to evaluate their scavenging potential against free radicals . This application is significant in the context of diseases where oxidative stress plays a key role.
Anti-tubercular Activity
Imidazole derivatives have shown promise in the fight against tuberculosis. By synthesizing specific derivatives of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride , researchers can create compounds that exhibit anti-tubercular activity against various strains of Mycobacterium tuberculosis . The ability to generate diverse derivatives allows for the targeting of drug-resistant strains.
Chemical Synthesis Intermediate
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride: serves as an important intermediate in organic synthesis . It can be used to construct more complex molecules through various chemical reactions, including coupling and substitution processes. This application is crucial for the synthesis of a wide range of organic compounds with potential therapeutic benefits.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2.ClH/c1-3-12-6(11)5-4(2)9-7(8)10-5;/h3H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPCLCQZLRSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




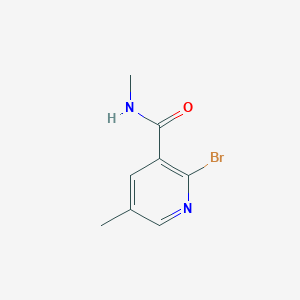



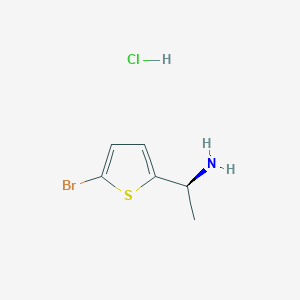
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
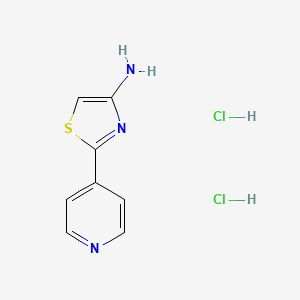
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
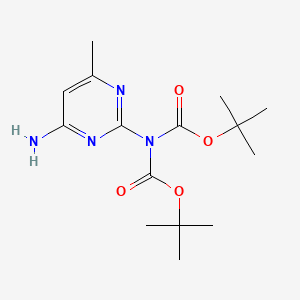
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
